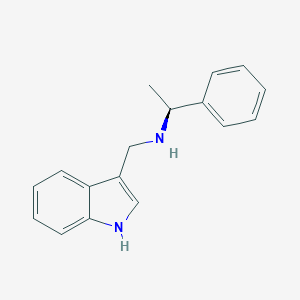
2-{2-Fluoro-5-nitrophenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Fluoro-5-nitrophenyl}acetamide, also known as FNPA, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. FNPA is a nitroaromatic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to its use in lab experiments. 2-{2-Fluoro-5-nitrophenyl}acetamide is a nitroaromatic compound, which can be toxic in high concentrations. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-{2-Fluoro-5-nitrophenyl}acetamide. One area of research is to further investigate its mechanism of action and how it can be used to develop new therapies for cancer and inflammatory diseases. Another area of research is to study the potential side effects of 2-{2-Fluoro-5-nitrophenyl}acetamide and how they can be minimized. Additionally, research can be conducted to optimize the synthesis method of 2-{2-Fluoro-5-nitrophenyl}acetamide and to develop new derivatives of the compound that may have improved therapeutic properties.
Conclusion:
2-{2-Fluoro-5-nitrophenyl}acetamide is a promising chemical compound that has been studied for its potential as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and proteins that are involved in cancer cell growth and inflammation. 2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-{2-Fluoro-5-nitrophenyl}acetamide can help to further understand its mechanism of action and develop new therapies for cancer and inflammatory diseases.
Métodos De Síntesis
2-{2-Fluoro-5-nitrophenyl}acetamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitrophenol with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-fluoro-5-nitrophenol with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a treatment for cancer, specifically breast cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its ability to reduce inflammation.
Propiedades
Fórmula molecular |
C8H7FN2O3 |
|---|---|
Peso molecular |
198.15 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12) |
Clave InChI |
VXTVSBFUDDMJKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)
![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)

![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)